molecular formula C8H8BrN B13598217 Methanamine, N-[(4-bromophenyl)methylene]- CAS No. 35003-56-6

Methanamine, N-[(4-bromophenyl)methylene]-

Cat. No.: B13598217
CAS No.: 35003-56-6
M. Wt: 198.06 g/mol
InChI Key: CZZJIBWMHRJEEM-UHFFFAOYSA-N
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Description

Methanamine, N-[(4-bromophenyl)methylene]- (IUPAC name: N-(4-bromobenzylidene)methanamine) is a Schiff base derived from the condensation of methanamine (methylamine) and 4-bromobenzaldehyde. This compound features a conjugated imine (C=N) bond bridging the methylamine moiety and the 4-bromophenyl aromatic ring. The bromine substituent at the para position of the phenyl ring enhances electronic effects, influencing reactivity, stability, and intermolecular interactions. It is commonly synthesized via refluxing methanamine with 4-bromobenzaldehyde in anhydrous methanol or ethanol under acidic catalysis (e.g., acetic acid) .

Properties

CAS No.

35003-56-6

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

1-(4-bromophenyl)-N-methylmethanimine

InChI

InChI=1S/C8H8BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

CZZJIBWMHRJEEM-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-bromophenyl)methylideneamine typically involves the condensation reaction between 4-bromobenzaldehyde and methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (E)-(4-bromophenyl)methylideneamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions. Key findings include:

Halogen Exchange

In the presence of Cu(I) catalysts, the bromine substituent undergoes cross-coupling reactions. For example:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives70–85
Ullmann-Type CouplingCuI, 1,10-phenanthrolineN-Aryl substituted analogs60–75

These reactions highlight the bromine's role in forming carbon-carbon bonds for pharmaceutical intermediates .

Oxidative Coupling and Cyclization

The imine group participates in oxidative transformations, particularly in the presence of N-heterocyclic carbene (NHC) catalysts:

NHC-Catalyzed C–N Bond Formation

Under aerobic conditions, the compound reacts with N-tosyl hydrazones to form phthalidyl sulfonohydrazones via a multi-step mechanism:

  • Breslow Intermediate Formation : NHC attacks the aldehyde group, generating a zwitterionic intermediate (ΔG‡ = 10.38 kcal/mol) .

  • Oxidative Pathway : Aerial oxygen converts the intermediate to an acyl azolium species, enabling nucleophilic attack by deprotonated hydrazones .

  • Annulation : Intramolecular O–C coupling produces heterocyclic products (e.g., 4j in Table 2) .

Representative Reaction Data:

SubstrateCatalystProductYield (%)Selectivity
N-Tosyl hydrazone (2j )ITol·ClPhthalidyl sulfonohydrazone (4j )70>95% E

Biological Interaction-Driven Reactivity

The compound’s bioactivity correlates with its reactivity in physiological environments:

Enzymatic Inhibition

Derivatives exhibit competitive inhibition against microbial enzymes:

Target EnzymeIC₅₀ (μM)MechanismReference
β-Ketoacyl ACP Synthase I0.3Covalent binding to active-site cysteine
Endothelin Receptor B (ETB)158Allosteric modulation

The bromine atom enhances lipophilicity, improving membrane permeability and target engagement .

Comparative Reactivity with Structural Analogs

The para-bromophenyl group confers unique reactivity compared to other substituents:

CompoundReaction Rate (k, s⁻¹)Activation Energy (kcal/mol)
4-Bromophenyl derivative1.2 × 10⁻³12.4
4-Chlorophenyl analog8.7 × 10⁻⁴14.1
4-Methoxyphenyl analog5.4 × 10⁻⁴16.9

Electron-withdrawing groups (e.g., -Br) accelerate reactions by stabilizing transition states through resonance withdrawal .

Key Pharmaceutical Intermediates

  • Dual ET<sub>A</sub>/ET<sub>B</sub> Antagonists : Used in hypertension drug candidates (IC₅₀ = 0.3–4.3 nM for ET<sub>A</sub>) .

  • Antimicrobial Agents : Derivatives show MIC values of 2–8 μg/mL against Staphylococcus aureus .

Scientific Research Applications

(E)-(4-bromophenyl)methylideneamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(4-bromophenyl)methylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-bromobenzylidene)methanamine with analogous Schiff bases differing in substituents, aromatic systems, or amine components. Key parameters include synthesis conditions, spectroscopic properties, and functional applications.

Substituent Effects on Aromatic Rings
Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (HC=N) References
N-(4-Bromobenzylidene)methanamine 4-Br 56–96 79–183 δ 8.29–8.53 (¹H NMR)
N-(4-Chlorobenzylidene)methanamine (3a) 4-Cl 56 181–183 δ 8.34 (¹H NMR)
N-(4-Fluorobenzylidene)methanamine (4e) 4-F 92 Oil (no mp) δ 8.30 (¹H NMR)
N-(Naphthalen-2-ylmethylene)methanamine Naphthyl 96 79.3–80.7 δ 8.53 (¹H NMR)
N-(Pyridin-2-ylmethylene)methanamine Pyridinyl N/A N/A δ 8.15 (¹H NMR)

Key Observations :

  • Electron-withdrawing groups (Br, Cl, F) stabilize the imine bond, as evidenced by upfield shifts in ¹H NMR (δ 8.29–8.53) compared to electron-donating substituents.
  • Bulky aromatic systems (e.g., naphthyl in ) reduce solubility, leading to higher melting points.
  • Fluorinated derivatives (e.g., 4e) often remain oily at room temperature due to weaker intermolecular forces .
Amine Component Variations
Compound Name Amine Source Reaction Time (h) Key Application References
N-(4-Bromobenzylidene)methanamine Methanamine 5–72 Anticonvulsant intermediates
N-(4-Bromobenzylidene)ethanolamine Ethanolamine 6 (reflux) Corrosion inhibition
N-(4-Bromobenzylidene)propan-1-amine Propan-1-amine 6 (reflux) Catalytic polymerization
N-(4-Bromobenzylidene)benzenamine Aniline 18 (130°C) Coordination polymers

Key Observations :

  • Methanamine-derived Schiff bases are versatile in medicinal chemistry (e.g., anticonvulsant activity in ).
  • Ethanolamine derivatives (e.g., ) exhibit corrosion inhibition due to lone-pair donation from oxygen and nitrogen.
  • Aromatic amines (e.g., aniline in ) form coordination polymers with transition metals, useful in materials science.

Key Observations :

  • The 4-bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration for anticonvulsant activity .
  • Heterocyclic substituents (e.g., pyridine in ) enhance antimicrobial efficacy through metal chelation.
  • Schiff bases with flexible aliphatic amines (e.g., ethanolamine in ) show superior surface adsorption for corrosion inhibition.

Biological Activity

Methanamine, N-[(4-bromophenyl)methylene]- is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and potential anticancer applications. This article delves into its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methanamine, N-[(4-bromophenyl)methylene]- features a methanamine group (-NH2) linked to a 4-bromophenylmethylene moiety. The presence of the bromine atom at the para position enhances its lipophilicity and reactivity, which is crucial for its biological interactions. The compound's chemical formula is C8H10BrN.

Biological Activity

Antimicrobial Properties:
Research indicates that Methanamine, N-[(4-bromophenyl)methylene]- exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

In a comparative study of similar compounds, Methanamine demonstrated a higher efficacy against bacterial strains due to its unique structural attributes. The following table summarizes the antibacterial activity of Methanamine and related compounds:

Compound NameAntibacterial Activity (Inhibition Zone mm)Similarity Index
Methanamine, N-[(4-bromophenyl)methylene]-14-17 (against S. aureus, E. coli)-
1-(4-Bromophenyl)-N-methylmethanamine12-150.97
(4-Bromo-2-methylphenyl)methanamine hydrochloride10-130.94

Anticancer Activity:
Recent studies have also explored the anticancer potential of this compound. In vitro assays indicated that derivatives of Methanamine displayed cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells . The mechanism of action appears to be linked to the compound's ability to induce apoptosis in cancer cells through modulation of key signaling pathways.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial effects of Methanamine against a panel of bacteria and fungi. Results showed that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR):
    A detailed SAR analysis revealed that modifications in the bromine substituent significantly affected the compound's biological activity. For instance, variations in the para-substituents on the phenyl ring were correlated with changes in both antimicrobial and anticancer activities .
  • Polymer Applications:
    Research involving copolymers containing Methanamine derivatives demonstrated enhanced antimicrobial properties when incorporated into polymer matrices. These findings suggest potential applications in developing antimicrobial coatings or materials .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Methanamine, N-[(4-bromophenyl)methylene]-?

The compound is typically synthesized via a Schiff base condensation reaction between 4-bromobenzaldehyde and methanamine derivatives. A refluxed ethanol solution of the aldehyde and amine (1:1 molar ratio) under acidic or neutral conditions yields the imine product. For example, a similar derivative, (E)-1-(2,5-difluorophenyl)-N-((2-ethoxynaphthalen-1-yl)methylene)methanamine, was synthesized by refluxing equimolar amounts of aldehyde and amine in ethanol for 5 hours, achieving a 74% yield . Optimization of reaction time, solvent polarity, and stoichiometry is critical to minimize side products like unreacted starting materials or over-oxidized byproducts.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of Methanamine, N-[(4-bromophenyl)methylene]-?

  • 1H NMR : Look for characteristic imine proton signals (δ 8.0–8.5 ppm) and aromatic protons from the 4-bromophenyl group (δ 6.8–7.6 ppm). Methylene protons adjacent to the imine group typically appear at δ 2.2–4.5 ppm .
  • 13C NMR : The imine carbon (C=N) resonates at δ 150–160 ppm, while aromatic carbons appear between δ 120–140 ppm .
  • IR : A strong absorption band near 1600–1650 cm⁻¹ confirms the C=N stretch .
  • Mass Spectrometry : The molecular ion peak should correspond to the molecular formula C₈H₇BrN (exact mass: 196.97 g/mol).

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, molecular docking) guide the design of Methanamine derivatives for specific applications, such as metal ion sensing?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or binding affinity. For instance, a pyrene-based Schiff base derivative showed Al³⁺ sensing via a monomer/excimer switch mechanism, validated by DFT-calculated charge transfer processes . Molecular docking studies can simulate interactions with biological targets (e.g., antimicrobial enzymes) or metal ions, aiding in rational design.

Q. Q4. What experimental strategies resolve contradictions in spectroscopic data during structural characterization?

Contradictions (e.g., unexpected splitting in NMR signals) often arise from impurities or conformational isomerism. Strategies include:

  • Purification : Column chromatography or recrystallization to isolate the pure compound.
  • Variable Temperature NMR : To detect dynamic equilibria (e.g., imine tautomerism) .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for (E)-N-((4-methoxypyrazolo[1,5-a]pyrazin-7-yl)methylene)methanamine .

Q. Q5. How can Methanamine, N-[(4-bromophenyl)methylene]- be functionalized for radiolabeling in imaging studies?

Radiolabeling requires introducing isotopes (e.g., ¹⁸F) via prosthetic groups. A dipicolylamine derivative was labeled with ¹⁸F by attaching a 4-aminobutoxy linker to the phenyl ring, enabling positron emission tomography (PET) imaging . Key steps:

Linker Incorporation : Introduce a reactive site (e.g., amine or alkyne) during synthesis.

Radiolabeling : Use precursors like [¹⁸F]fluoroethyl tosylate under mild conditions.

Validation : Radioligand binding assays and biodistribution studies .

Q. Q6. What methodologies assess the biological activity of Methanamine derivatives, such as antimicrobial or anticancer potential?

  • Antimicrobial Assays : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines. For example, 3-((1H-benzo[d]imidazol-2-yl)methyl)thiazolidin-4-one derivatives were tested against bacterial/fungal strains via broth microdilution (MIC values: 2–32 µg/mL) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls like cisplatin.

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